ペントスタチン
概要
説明
ペンチスタチンは、デオキシコフォルマイシンとしても知られており、抗がん化学療法薬です。これはプリンアナログに分類され、これは代謝拮抗剤の一種です。ペンチスタチンはヌクレオシドのアデノシンを模倣し、アデノシンデアミナーゼという酵素を阻害することで、細胞のDNA処理能力を妨げます。 この化合物は、主に毛細胞白血病の治療に使用されており、他のリンパ増殖性悪性腫瘍の治療にも有効であることが示されています .
2. 製法
ペンチスタチンは、放線菌や真菌の種を含む発酵プロセスによって製造されます。ペンチスタチンの生合成経路は解明されており、これは1,3-ジアゾ環構造を持つヌクレオシド系抗生物質であることが明らかになっています。 工業的な製造方法は、発酵条件の最適化と、大気圧および室温プラズマ変異誘発やリボソーム工学などの株改良戦略を採用しています .
作用機序
ペンチスタチンは、アデノシンデアミナーゼという酵素を阻害することでその効果を発揮します。この阻害は、アデノシンからイノシンの脱アミノ化を阻止し、デオキシアデノシンとデオキシアデノシン三リン酸の蓄積をもたらします。これらの化合物はDNA合成と細胞分裂を妨げ、最終的に細胞死を引き起こします。 アデノシンデアミナーゼの最も高い活性はリンパ系細胞に見られ、ペンチスタチンはリンパ系悪性腫瘍に対して特に有効です .
科学的研究の応用
Pentostatin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study nucleoside analogs and their interactions with enzymes.
Biology: Pentostatin’s ability to inhibit adenosine deaminase makes it a valuable tool for studying the role of this enzyme in various biological processes.
Medicine: Beyond treating hairy cell leukemia, pentostatin is used in combination therapies for chronic lymphocytic leukemia and graft-versus-host disease. It has also shown potential in treating other malignancies and autoimmune disorders.
Industry: The fermentation process for pentostatin production has been optimized for industrial-scale manufacturing, making it a commercially viable product .
生化学分析
Biochemical Properties
Pentostatin mimics the nucleoside adenosine and inhibits the enzyme adenosine deaminase (ADA), which is most active in cells of the lymphoid system . This interaction with ADA is crucial for its function. T-cells have higher ADA activity than B-cells, and T-cell malignancies have higher activity than B-cell malignancies .
Cellular Effects
Pentostatin exerts its effects on various types of cells, particularly those involved in lymphoproliferative malignancies . It interferes with the cell’s ability to process DNA, which is particularly impactful on cancer cells that generally divide more often than healthy cells . This interference with DNA processing influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pentostatin works at the molecular level by inhibiting ADA, preventing the deamination of adenosine to inosine . This results in an accumulation of deoxyadenosine (dAdo) and deoxyadenosine 5′-triphosphate (dATP), leading to a reduction of purine metabolism which blocks DNA synthesis and leads to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pentostatin can change over time. The drug is primarily hepatic, but only small amounts are metabolized . Following a single dose, approximately 90% of the dose was excreted in the urine as unchanged pentostatin and/or metabolites .
Dosage Effects in Animal Models
In animal models, the effects of Pentostatin can vary with different dosages. For instance, in mice, the LD50 (the lethal dose that kills 50% of the test subjects) is 128 mg/kg . Side effects include lethargy, rash, fatigue, nausea, and myelosuppression .
Metabolic Pathways
Pentostatin is involved in the purine metabolic pathway, where it inhibits ADA, leading to an accumulation of dAdo and dATP . This accumulation disrupts purine metabolism, blocking DNA synthesis, and leading to cell death .
Transport and Distribution
Pentostatin is distributed rapidly to all body tissues . It distributes relatively poorly into the cerebrospinal fluid, with peak concentrations averaging approximately 10% of concurrent plasma concentrations .
Subcellular Localization
The subcellular localization of Pentostatin is primarily within the cytoplasm of the cell, where it interacts with ADA to exert its effects . The exact subcellular localization and any effects on its activity or function may vary depending on the specific cell type and the presence of other interacting biomolecules.
準備方法
Pentostatin is produced through fermentation processes involving actinomycetes and fungi species. The biosynthesis pathway of pentostatin has been elucidated, revealing that it is a nucleoside antibiotic with a 1,3-diazo ring structure. Industrial production methods involve optimizing fermentation conditions and employing strain improvement strategies such as atmospheric and room-temperature plasma mutagenesis and ribosome engineering .
化学反応の分析
ペンチスタチンは、酸化や還元を含むさまざまな化学反応を起こします。注目すべき反応の1つは、NADPHレダクターゼによる8′-ケト-ペンチスタチンからペンチスタチンへの変換です。これらの反応で使用される一般的な試薬には、NADPHやその他の還元剤があります。 これらの反応から生成される主な生成物はペンチスタチンそのものです .
4. 科学研究への応用
ペンチスタチンは、幅広い科学研究への応用があります。
化学: ヌクレオシドアナログとその酵素との相互作用を研究するためのモデル化合物として使用されます。
生物学: ペンチスタチンのアデノシンデアミナーゼ阻害能力は、この酵素のさまざまな生物学的プロセスにおける役割を研究するための貴重なツールとなっています。
医学: 毛細胞白血病の治療に加えて、ペンチスタチンは慢性リンパ性白血病や移植片対宿主病の併用療法に使用されています。また、他の悪性腫瘍や自己免疫疾患の治療にも有効であることが示されています。
産業: ペンチスタチン生産のための発酵プロセスは、工業規模の製造のために最適化されており、商業的に実現可能な製品となっています .
類似化合物との比較
ペンチスタチンは、強力な遷移状態阻害作用により、アデノシンデアミナーゼ阻害剤の中でユニークです。類似の化合物には、毛細胞白血病の治療にも使用されるクラドリビンがあります。 両方の薬剤はアデノシンデアミナーゼを阻害しますが、ペンチスタチンは異なる化学構造と作用機序を持ち、特定の臨床環境で特に効果的です .
類似化合物
- クラドリビン
- クロロゲン酸(天然の阻害剤として)
- ケルセチン(天然の阻害剤として)
ペンチスタチンのユニークな構造とアデノシンデアミナーゼの強力な阻害作用は、他の化合物とは異なり、腫瘍学において貴重な治療薬となっています .
特性
CAS番号 |
53910-25-1 |
---|---|
分子式 |
C11H16N4O4 |
分子量 |
268.27 g/mol |
IUPAC名 |
(8R)-3-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7,8-dihydro-4H-imidazo[4,5-d][1,3]diazepin-8-ol |
InChI |
InChI=1S/C11H16N4O4/c16-3-8-6(17)1-9(19-8)15-5-14-10-7(18)2-12-4-13-11(10)15/h4-9,16-18H,1-3H2,(H,12,13)/t6-,7+,8+,9?/m0/s1 |
InChIキー |
FPVKHBSQESCIEP-VCWZQCKKSA-N |
SMILES |
C1C(C(OC1N2C=NC3=C2NC=NCC3O)CO)O |
異性体SMILES |
C1[C@@H]([C@H](OC1N2C=NC3=C2NC=NC[C@H]3O)CO)O |
正規SMILES |
C1C(C(OC1N2C=NC3=C2NC=NCC3O)CO)O |
外観 |
Solid powder |
Color/Form |
White crystals from methanol/water White to off-white solid |
melting_point |
220-225 °C Mp: also reported as 204-209.5 °C with darkening at > 150 °C. |
Key on ui other cas no. |
53910-25-1 |
物理的記述 |
Solid |
ピクトグラム |
Acute Toxic |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
Commercially available pentostatin powder for injection should be stored at 2-8 °C. ... When stored at 2-8 °C, the manufacturer states that currently available pentostatin powder for injection is stable for 18 mo after the date of manufacture when stored as directed. ... Pentostatin is compatible with 5% dextrose injection, 0.9% sodium chloride injection, and lactated Ringer's. When reconstituted with 0.9% sodium chloride injection to a final concentration of 2 mg/ml, pentostatin solutions are physically and chemically stable for at least 72 hr at room temperature (22-25 °C). When diluted to a final concentration of 20 ug/ml, the drug is chemically compatible at room temperature with 0.9% sodium chloride or lactated Ringer's injection for at least 48 hr and with 5% dextrose injection for at least 24 hr. Up to an 8-10% loss in potency has been reported to occur within 48 hr in such solutions diluted in 5% dextrose, However, because such reconstituted and/or diluted pentostatin solutions contain no preservatives, the manufacturer recommends that they be used within 8 hr when stored at room temperature in ambient light, and that unused portions be discarded. Bulk: Bulk samples stored at 60 °C for 9 days showed no decomposition (TLC and UV). Bulk material should be stored at -20 °C for long term storage. |
溶解性 |
Freely soluble in water, aqueous solubility > 100 mg/ml H2O >30 (mg/mL) pH 9 borate buffer >50 (mg/mL) |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
2' Deoxycoformycin 2'-Deoxycoformycin CI 825 CI-825 CI825 Co-vidarabine Deoxycoformycin Imidazo(4,5-d)(1,3)diazepin-8-ol, 3-(2-deoxy-beta-D-erythro-pentofuranosyl)-3,4,7,8-tetrahydro-, (R)- Nipent NSC 218321 NSC-218321 NSC218321 Pentostatin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Pentostatin?
A1: Pentostatin is a potent and irreversible inhibitor of adenosine deaminase (ADA) [, ]. This enzyme plays a crucial role in the purine salvage pathway, catalyzing the deamination of adenosine to inosine.
Q2: How does ADA inhibition by Pentostatin impact lymphocytes?
A2: Inhibition of ADA leads to the accumulation of deoxyadenosine triphosphate (dATP), particularly in lymphocytes which are highly sensitive to ADA inhibition [, ]. This accumulation disrupts DNA synthesis and repair, ultimately triggering apoptosis, a programmed cell death mechanism [, , ].
Q3: How does Pentostatin's effect on lymphocytes translate to its therapeutic applications?
A3: Pentostatin's ability to selectively target and eliminate lymphocytes makes it valuable for treating lymphoid malignancies like hairy cell leukemia (HCL) and for inducing immunosuppression [, , ].
Q4: What is the molecular formula and weight of Pentostatin?
A4: The molecular formula of Pentostatin is C11H14N6O4 and its molecular weight is 294.26 g/mol.
Q5: Is there any information available about Pentostatin's spectroscopic data?
A5: While the provided research does not delve into detailed spectroscopic characterization, further exploration of spectroscopic properties would enhance our understanding of the compound's structure and behavior.
Q6: How is Pentostatin administered and what is its typical dosage?
A6: Pentostatin is administered intravenously. While specific dosages can vary based on the indication and individual patient factors, research indicates a dosage of 4 mg/m2 administered intravenously every other week for 6-9 months as being effective in HCL [].
Q7: Are there any known factors that influence the pharmacokinetics of Pentostatin?
A7: Renal function significantly impacts Pentostatin's pharmacokinetics. Dose adjustments are necessary for patients with renal insufficiency [].
Q8: Has the relationship between Pentostatin's pharmacokinetic properties and its pharmacodynamics been explored?
A8: While research acknowledges the impact of renal function on Pentostatin's pharmacokinetic profile, further investigation is necessary to fully understand the interplay between PK/PD and optimize dosing strategies.
Q9: What in vitro models have been used to study the activity of Pentostatin?
A9: In vitro studies have utilized peripheral blood mononuclear cells from healthy donors to assess Pentostatin's impact on lymphocyte viability and subset distribution [].
Q10: What animal models have proven valuable in understanding Pentostatin's efficacy?
A10: IL-10-deficient mice with induced colitis have been used to investigate Pentostatin's therapeutic potential in inflammatory bowel disease [].
Q11: What are the key clinical indications for Pentostatin?
A11: Pentostatin has demonstrated clinical efficacy in the treatment of hairy cell leukemia (HCL), showing high complete response rates and prolonged relapse-free survival times [, , ]. It has also shown activity in other lymphoid malignancies, including chronic lymphocytic leukemia, cutaneous T-cell lymphoma, and adult T-cell lymphoma-leukemia [, ].
Q12: What is the clinical efficacy of Pentostatin in treating steroid-refractory acute graft-versus-host disease (aGvHD)?
A12: While some studies suggest Pentostatin shows promise as a salvage therapy for steroid-refractory aGvHD, particularly in cases with severe intestinal involvement [, ], other research indicates limited benefit in grade III-IV aGvHD []. Further investigation is needed to determine optimal patient populations and treatment strategies.
Q13: How does Pentostatin compare to other treatment options for HCL, like interferon alfa (IFN)?
A13: Clinical trials directly comparing Pentostatin to IFN in previously untreated HCL patients demonstrated significantly higher response rates and longer relapse-free survival with Pentostatin [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。